molecular formula C6H6N2O2 B1167570 Dettox CAS No. 101839-71-8

Dettox

Cat. No.: B1167570
CAS No.: 101839-71-8
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Description

Dettox is a computational pipeline designed for the detection and characterization of toxins in venomous organisms. Developed to address the limitations of traditional toxin research methods, it integrates structure-based searches (e.g., homology modeling, structural alignment) with similarity-based approaches (e.g., sequence alignment, motif scanning) to identify toxin candidates efficiently . Key features include:

  • Modularity: Customizable parameters for toxin screening (e.g., sequence similarity thresholds, structural motifs).
  • Automation: Parallelized workflows via Snakemake, reducing manual intervention and processing time.
  • Output Interpretation: A flag system ranks toxin candidates by evidence strength (e.g., sequence similarity scores, structural matches).
  • Accessibility: Freely available, portable, and compatible with Anaconda environments for ease of use .

This compound’s innovation lies in its hybrid methodology, which enhances sensitivity in identifying novel toxins that purely sequence-based tools might miss. For example, it can detect toxins with low sequence homology but conserved structural domains, such as phospholipase A2-like proteins in snake venoms .

Properties

CAS No.

101839-71-8

Molecular Formula

C6H6N2O2

Synonyms

Dettox

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds/Tools

LimTox: Text Mining for Toxicity Associations

LimTox is a web-based tool that extracts toxicity data for compounds, drugs, and genes from published literature. Unlike Dettox, which focuses on de novo toxin discovery, LimTox specializes in text mining to curate known associations (e.g., hepatotoxicity links) and provides hyperlinks to external databases like PubChem and UniProt .

Feature This compound LimTox
Primary Application Toxin discovery in venomous organisms Toxicity association mining in literature
Methodology Structure + sequence-based analysis NLP-driven text mining + manual curation
Output Toxin candidates with evidence flags Curated toxicity links + external IDs
Customization High (adjustable parameters) Limited (predefined queries)
Strengths Detects novel toxins Links compounds to clinical outcomes

LimTox’s reliance on existing literature makes it less effective for identifying novel toxins but highly valuable for toxicological risk assessment in drug development .

RoBERTa and BERT: NLP Models for Toxicity Prediction

These models analyze text (e.g., chemical patents, clinical reports) to predict compound toxicity. However, they lack this compound’s structural analysis capabilities and require extensive labeled data for training .

Metric This compound RoBERTa/BERT
Data Requirements Genomic/proteomic data Labeled text corpora (e.g., TOX21)
Interpretability High (structural evidence provided) Low (black-box predictions)
Use Case Venom toxin discovery Toxicity classification in pharmaceuticals

Acute Inhalation Toxicity Studies

Traditional toxicity studies (e.g., OECD TG 403) rely on in vivo or in vitro assays to evaluate compounds like this compound Antibacterial Cleanser (a consumer product listed in drug tariffs) . These methods are resource-intensive and ethically contentious compared to this compound’s in silico approach. For example:

  • This compound Antibacterial Cleanser : Contains quaternary ammonium compounds (QACs) with broad-spectrum antimicrobial activity. Similar compounds (e.g., benzalkonium chloride) share functional similarities but vary in toxicity profiles .
  • Dermalex Skin Lotion : A functionally similar product with zinc oxide as the active ingredient, emphasizing barrier repair over antimicrobial action .

Critical Analysis of Methodologies

  • This compound excels in novel toxin discovery but requires proteomic/genomic data, limiting its use in understudied species .
  • LimTox and RoBERTa leverage existing data but lack structural resolution, making them unsuitable for venom research .
  • Traditional assays (e.g., inhalation studies) remain the gold standard for regulatory compliance but are less scalable .

Data Table: Key Metrics Across Tools/Compounds

Tool/Compound Sensitivity Speed Cost Ethical Concerns
This compound (Pipeline) High (structural + sequence) Days (compute) Low (open-source) None
LimTox Moderate (text-based) Minutes Free None
RoBERTa/BERT Variable (data-dependent) Hours High (GPU costs) None
In Vivo Assays High Months Very High Significant

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